Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C7H5ClF2O3S. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate typically involves the reaction of 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of substituted thiophene derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: Serves as a building block for the synthesis of more complex thiophene derivatives used in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways related to inflammation, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with enhanced biological activity and improved pharmacokinetic profiles compared to its analogs.
Properties
Molecular Formula |
C7H5ClF2O3S |
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Molecular Weight |
242.63 g/mol |
IUPAC Name |
methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-3(13-7(9)10)2-4(8)14-5/h2,7H,1H3 |
InChI Key |
FTAZCYFBFGSMHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)OC(F)F |
Origin of Product |
United States |
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